molecular formula C20H16F3NO3 B2397539 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396859-94-1

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2397539
M. Wt: 375.347
InChI Key: PHGAIEQFSWJQDE-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two benzene rings), an amide group (-CONH2), a trifluoromethoxy group (-OCF3), and a hydroxyethyl group (-CH2CH2OH).



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the naphthalene moiety, and introducing the various functional groups in subsequent steps. The exact synthesis pathway would depend on the specific reactions used to introduce each functional group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthalene moiety would provide a rigid, planar structure, while the other groups would add to the complexity of the molecule.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The amide group could undergo hydrolysis, the trifluoromethoxy group could participate in nucleophilic substitution reactions, and the hydroxyethyl group could be involved in condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and hydroxyethyl groups could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point.


Scientific Research Applications

Enzyme Catalysis and Reaction Mechanisms

Naphthalene derivatives have been extensively studied for their roles in enzyme-catalyzed oxidation reactions. For instance, purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 can oxidize various aromatic compounds, demonstrating the enzyme's broad substrate specificity and potential for bioremediation and synthetic applications (Lee & Gibson, 1996).

Fluorescent Materials and Sensing Applications

The derivatization of naphthalene diimide to create molecular gels and fluorescent films showcases the compound's utility in developing sensors for volatile organic compounds. These materials offer superior self-assembly, photostability, and sensitivity, making them ideal for environmental monitoring and diagnostic applications (Fan et al., 2016).

Organic Synthesis and Material Science

Research on the synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization highlights the role of naphthalene derivatives in facilitating complex organic transformations, offering pathways to novel materials with potential optical and electronic properties (Wei et al., 2016).

Photosensitive Polymers

The development of photosensitive polyamides incorporating naphthalene derivatives illustrates the application of these compounds in the field of photolithography, providing materials for advanced manufacturing techniques in the electronics industry (Xiao et al., 2006).

Chemical Sensing and Environmental Monitoring

Naphthalene derivatives have been synthesized for colorimetric sensing of fluoride anions, demonstrating their utility in environmental monitoring and public health by facilitating the detection of harmful substances in water supplies and industrial waste streams (Younes et al., 2020).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and if applicable, its biological activity. This could involve in vitro studies, in vivo studies, and computational modeling.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c21-20(22,23)27-15-10-8-14(9-11-15)19(26)24-12-18(25)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,25H,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGAIEQFSWJQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

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